molecular formula C24H22N4O6S B6117647 3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide

3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide

Cat. No. B6117647
M. Wt: 494.5 g/mol
InChI Key: RSQFXSYQTSPIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide involves the inhibition of certain enzymes in the body. This inhibition leads to changes in cellular processes and can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide are diverse and have been studied extensively. This compound has been found to have effects on various cellular processes, including cell growth, apoptosis, and inflammation. It has also been found to have potential use in the treatment of certain diseases, such as cancer and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide in lab experiments is its ability to inhibit specific enzymes, allowing researchers to study the effects of these enzymes on cellular processes. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are many potential future directions for research on 3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide. Some possible areas of study include its use in the treatment of cancer and inflammation, its effects on specific cellular processes, and its potential as a tool for drug discovery.
In conclusion, 3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide is a valuable compound for scientific research. Its ability to inhibit specific enzymes and its diverse biochemical and physiological effects make it a valuable tool for researchers in many fields. Further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis method for 3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide involves the reaction of 4-aminobenzenesulfonamide with 2-quinoxalinylamine, followed by the addition of 3,4,5-trimethoxybenzoyl chloride. This reaction results in the formation of the desired compound.

Scientific Research Applications

3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in many fields.

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-32-20-12-15(13-21(33-2)23(20)34-3)24(29)26-16-8-10-17(11-9-16)35(30,31)28-22-14-25-18-6-4-5-7-19(18)27-22/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQFXSYQTSPIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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